6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety, a methoxyphenyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of Triazine Ring: The triazine ring is formed through nucleophilic substitution reactions involving cyanuric chloride and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing cellular signaling pathways and processes.
Comparison with Similar Compounds
6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
- 6-(1-benzofuran-2-yl)-N-(2-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
- 6-(1-benzofuran-2-yl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
These compounds share similar structural features but differ in their substituent groups, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H15N5O2/c1-24-14-9-5-3-7-12(14)20-18-22-16(21-17(19)23-18)15-10-11-6-2-4-8-13(11)25-15/h2-10H,1H3,(H3,19,20,21,22,23) |
InChI Key |
NMHRVLGGFMRWTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.